3-(Chloromethyl)-2,4-dimethylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Synthesis
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in synthetic and medicinal chemistry. nih.govrsc.org As an isostere of benzene (B151609), this scaffold is present in a vast array of natural products, including alkaloids and vitamins, and is a core component in over 7,000 pharmaceutical drugs. nih.govrsc.org Its prevalence is due to several key features: the nitrogen atom imparts polarity and basicity, allowing for hydrogen bonding and salt formation, which can enhance the solubility and bioavailability of drug molecules. enpress-publisher.com
The pyridine moiety is considered a "privileged scaffold" because its derivatives have been shown to bind to a wide range of biological targets with high affinity. rsc.org This versatility has led to the development of numerous FDA-approved drugs containing the pyridine ring, such as the antiviral Atazanavir and the anticancer agent Imatinib. rsc.org In drug design, the incorporation of a pyridine ring can improve pharmacokinetic properties, enhance metabolic stability, and address issues related to protein binding. rsc.org The adaptability of the pyridine structure allows for extensive functionalization, making it an essential building block for creating diverse molecular frameworks aimed at discovering new therapeutic agents. enpress-publisher.comnih.gov
Overview of Chloromethylated Heterocycles as Reactive Intermediates
Chloromethylated heterocycles, particularly chloromethylpyridines, are important reactive intermediates in organic synthesis. tandfonline.com The chloromethyl group (–CH₂Cl) is an excellent electrophilic site, making these compounds potent alkylating agents. wikipedia.orgnih.gov They readily participate in nucleophilic substitution reactions, allowing for the covalent attachment of the pyridyl moiety to a wide variety of substrates, including those containing sulfhydryl, amino, or phenol (B47542) groups. google.com This reactivity is fundamental to their role as building blocks for more complex molecules in the pharmaceutical, agrochemical, and dye industries. tandfonline.comtandfonline.com
The synthesis of chloromethylpyridines often involves the chlorination of the corresponding methylpyridines (picolines) or their N-oxides. tandfonline.com Common chlorinating agents include phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and triphosgene (B27547), which facilitate the conversion of a methyl or hydroxymethyl group into the reactive chloromethyl group. wikipedia.orgmdpi.comresearchgate.net The position of the chloromethyl group on the pyridine ring, along with other substituents, dictates the compound's reactivity and steric profile, allowing chemists to fine-tune its application in multi-step syntheses. tandfonline.com For instance, 2-(chloromethyl)pyridines are common precursors for creating chelating ligands used in coordination chemistry. wikipedia.org
Specific Focus: The Unique Structural and Reactivity Profile of 3-(Chloromethyl)-2,4-dimethylpyridine
This compound is a specific isomer within the broader class of substituted chloromethylpyridines. Its structure is defined by a pyridine ring substituted with a chloromethyl group at the 3-position and methyl groups at the 2- and 4-positions. The presence of the two methyl groups adjacent to and opposing the chloromethyl group influences the electronic and steric environment of the reactive site.
While many chloromethylated pyridines are extensively documented as key intermediates in the synthesis of major pharmaceutical agents, detailed scientific literature specifically elucidating the synthesis, reactivity, and applications of this compound is limited. chemicalbook.comrasayanjournal.co.in Its fundamental chemical properties are primarily available as predicted data rather than from extensive experimental studies.
Below is a table of its known chemical identifiers and predicted properties. chemicalbook.com
| Property | Value |
| CAS Number | 194151-97-8 |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| Predicted Boiling Point | 247.4 ± 35.0 °C |
| Predicted Density | 1.088 ± 0.06 g/cm³ |
| Predicted pKa | 5.83 ± 0.18 |
The unique structural arrangement of this compound, with the reactive chloromethyl group positioned between two methyl groups (at positions 2 and 4), suggests a distinct reactivity profile due to steric hindrance and electronic effects. The methyl groups are electron-donating, which can influence the electron density of the pyridine ring and the reactivity of the chloromethyl group. However, a comprehensive analysis of these characteristics based on published research findings is not currently available in the scientific literature.
Structure
2D Structure
3D Structure
Properties
CAS No. |
194151-97-8 |
|---|---|
Molecular Formula |
C8H10ClN |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
3-(chloromethyl)-2,4-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-3-4-10-7(2)8(6)5-9/h3-4H,5H2,1-2H3 |
InChI Key |
NIKMSZWIIKCBOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloromethyl 2,4 Dimethylpyridine
Direct Chloromethylation Approaches
Direct approaches aim to introduce the chloromethyl group in a single step from a readily available precursor like 2,4-dimethylpyridine (B42361) (2,4-lutidine). These methods, while potentially more atom-economical, often face significant hurdles in controlling the reaction's position and extent.
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for attaching substituents to a ring via electrophilic aromatic substitution. wikipedia.org However, the direct Friedel-Crafts chloromethylation of a pyridine (B92270) ring is highly problematic. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which readily complexes with the lone pair of electrons on the pyridine nitrogen atom. quora.com This complexation deactivates the pyridine ring toward electrophilic attack, effectively inhibiting the desired reaction. quora.com Consequently, generating the chloromethyl group directly on the 3-position of the 2,4-dimethylpyridine ring through a classical Friedel-Crafts pathway is generally not a viable synthetic strategy.
An alternative direct approach involves the free-radical halogenation of one of the existing methyl groups on the 2,4-dimethylpyridine precursor. This method bypasses the deactivated pyridine ring by targeting the more reactive C-H bonds of the alkyl substituents. Reagents such as Trichloroisocyanuric acid (TCCA) have been successfully employed for the allylic chlorination of methyl groups on pyridine rings. orientjchem.org
The primary challenge in this approach is achieving regioselectivity. With two distinct methyl groups at the C2 and C4 positions, the reaction can potentially yield a mixture of 3-(Chloromethyl)-2,4-dimethylpyridine and 5-(Chloromethyl)-2,4-dimethylpyridine, along with products of multiple chlorinations. libretexts.org Controlling the reaction conditions to favor chlorination at a specific methyl group is crucial for obtaining the desired isomer. For instance, in a related synthesis, the chlorination of a 2,3-dimethylpyridine derivative with TCCA selectively produced the 2-(chloromethyl) product in high yield. orientjchem.org
| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,3-dimethyl-4-(methylsulfonyl)pyridine | Trichloroisocyanuric acid (TCCA) | Chloroform | Reflux, 1h | 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | 82% | orientjchem.org |
Indirect Synthetic Routes
Indirect routes offer greater control over selectivity by building the desired functionality through a multi-step sequence. These methods typically involve the synthesis of a precursor that already has a functional group at the desired 3-position, which is then converted to the chloromethyl group.
One of the most common and effective indirect methods for synthesizing chloromethylpyridines is the chlorination of a corresponding hydroxymethyl pyridine precursor. chemicalbook.comrasayanjournal.co.in For the target compound, this involves the synthesis of (2,4-dimethylpyridin-3-yl)methanol, followed by its conversion to this compound. This two-step process ensures perfect regioselectivity, as the position of the final chloromethyl group is predetermined by the position of the initial hydroxymethyl group.
The conversion of the alcohol to the chloride is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, often in a solvent like dichloromethane, providing high yields. chemicalbook.com Other reagents, such as phosphorus trichloride (B1173362) or hydrochloric acid, can also be employed. google.com This method is highly efficient, with some analogous reactions reporting quantitative yields. chemicalbook.com
| Hydroxymethyl Precursor | Chlorinating Agent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | Thionyl chloride | Dichloromethane | Room Temperature, 1h | 100% | chemicalbook.com |
| 2-Hydroxymethyl-4-chloro-3,5-lutidine | Chlorine | Dichloromethane | -10°C to Room Temp, 2-3h | N/A (Part of multi-step, 82.8% overall) | google.com |
| 2-Hydroxymethyl-4-amino-3,5-lutidine | Phosphorus trichloride | Dichloromethane | -10°C to Room Temp, 2-3h | N/A (Part of multi-step, 85.4% overall) | google.com |
Another potential indirect route involves the conversion from other halogenated precursors, such as a bromomethyl or iodomethyl derivative, through a halogen exchange reaction (e.g., a Finkelstein-type reaction). This would entail reacting a compound like 3-(bromomethyl)-2,4-dimethylpyridine with a chloride salt (e.g., NaCl or KCl) in a suitable solvent like acetone. While this is a standard method for interconverting alkyl halides, specific examples applied to the synthesis of this compound are not prominently featured in the literature, suggesting that the chlorination of hydroxymethyl precursors is a more common and direct pathway.
Regioselectivity and Isomer Control in Synthesis
Controlling regioselectivity is the most critical aspect of synthesizing this compound. The choice of synthetic strategy directly dictates the ability to control the placement of the chloromethyl group and avoid the formation of unwanted isomers.
Direct Approaches: Direct halogenation of the methyl groups on 2,4-dimethylpyridine presents a significant challenge for regioselectivity. libretexts.org The reaction can lead to a mixture of 3-(chloromethyl) and 5-(chloromethyl) isomers, requiring subsequent separation steps. The inherent difficulty in controlling which methyl group reacts makes this approach less desirable for producing a single, pure isomer. Similarly, direct electrophilic substitution on the pyridine ring is not only inhibited but would also face regioselectivity issues between the C3 and C5 positions if it were to proceed. mountainscholar.org
Indirect Approaches: Indirect synthetic routes provide far superior control over isomer formation. By starting with a precursor where a functional group is already selectively installed at the 3-position (e.g., (2,4-dimethylpyridin-3-yl)methanol), the final chlorination step proceeds without ambiguity. The challenge of regioselectivity is thus shifted to an earlier stage in the synthesis—the preparation of the monosubstituted intermediate. This strategic, multi-step approach is the preferred method for ensuring the production of the pure, desired this compound isomer, circumventing the complex purification challenges associated with mixed isomeric products.
Strategies for Achieving Selective 3-Chloromethylation
The primary challenge in the synthesis of this compound is achieving regioselectivity. The two methyl groups on the pyridine ring at positions 2 and 4 are activating and direct incoming electrophiles. The position of chloromethylation is influenced by the directing effects of these substituents and the reaction mechanism.
A common method for chloromethylation is the Blanc reaction, which utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.org The electrophile in this reaction is thought to be a chlorocarbenium ion (ClCH₂⁺) or a related species. wikipedia.org The methyl groups at positions 2 and 4 on the pyridine ring will influence the position of electrophilic attack. The 3- and 5-positions are electronically enriched and sterically accessible, making them likely sites for substitution.
Another synthetic route involves a multi-step process starting from a precursor with a functional group at the desired position, which is then converted to the chloromethyl group. For instance, a hydroxymethyl group can be introduced and subsequently chlorinated. A general procedure for such a conversion involves reacting the corresponding hydroxymethylpyridine with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). chemicalbook.comchemicalbook.com For example, the synthesis of a similar compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, is achieved by treating the corresponding 2-hydroxymethyl precursor with thionyl chloride in dichloromethane. rasayanjournal.co.in
| Reagent/Method | Description | Selectivity Principle |
| Formaldehyde/HCl (Blanc Reaction) | Direct chloromethylation of the aromatic ring. wikipedia.org | Electronic directing effects of the two methyl groups on the pyridine ring. |
| Thionyl Chloride (SOCl₂) | Conversion of a pre-installed hydroxymethyl group to a chloromethyl group. chemicalbook.com | The position of the chloromethyl group is determined by the initial placement of the hydroxymethyl group. |
| Phosphorus Oxychloride (POCl₃) | An alternative chlorinating agent for converting hydroxymethyl groups. chemicalbook.com | Similar to thionyl chloride, the selectivity is dependent on the precursor's structure. |
Analysis of Byproduct Formation and Isomeric Purity
The synthesis of this compound is often accompanied by the formation of byproducts, which can affect the yield and purity of the final product. The primary byproducts are typically other isomers and diarylmethane derivatives.
Several factors can contribute to the formation of these unwanted byproducts:
Temperature: Higher reaction temperatures tend to increase the formation of byproducts. google.com
Molar Ratio of Reagents: An excess of the pyridine substrate can lead to the formation of diarylmethane products, where the initially formed chloromethylated product reacts with another molecule of 2,4-dimethylpyridine. google.com
Catalyst Choice: The type and concentration of the catalyst can influence the reaction's selectivity and the extent of side reactions. google.com
The isomeric purity of the product is a critical parameter, and its determination requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed to separate and quantify the desired isomer from other byproducts. google.comresearchgate.net Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of the product and identify any impurities. rasayanjournal.co.in
| Byproduct Type | Formation Mechanism | Analytical Detection Method |
| Isomeric Products (e.g., 5-chloromethyl) | Competing electrophilic attack at other activated positions on the pyridine ring. | HPLC, GC, NMR |
| Di-substituted Products | Further chloromethylation of the mono-substituted product. | HPLC, GC, MS |
| Diarylmethane Derivatives | Friedel-Crafts alkylation of the starting material with the chloromethylated product. wikipedia.org | HPLC, GC, MS |
Advanced Synthetic Techniques
Recent advancements in synthetic chemistry offer new avenues for the production of this compound with improved efficiency, safety, and sustainability.
Catalytic Systems in Chloromethylation
The choice of catalyst is pivotal in directing the chloromethylation reaction. While traditional Lewis acids like zinc chloride are effective, they often need to be used in large quantities and can generate significant waste. wikipedia.org Research is ongoing into more efficient and recyclable catalytic systems.
Phase-transfer catalysis (PTC) represents a promising approach, particularly for reactions in aqueous media. A catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and PEG-800 has been shown to be effective for the chloromethylation of aromatic hydrocarbons. researchgate.net Such systems can enhance the reaction rate and facilitate the separation of the catalyst from the product stream, allowing for catalyst recycling. researchgate.net Ruthenium-based catalysts have also been explored for various transformations of pyridine derivatives, suggesting their potential applicability in developing novel catalytic chloromethylation methods. orientjchem.orgrsc.org
| Catalyst System | Advantages | Potential Application |
| Zinc Chloride (Lewis Acid) | Well-established and effective for Blanc-type reactions. wikipedia.org | Standard chloromethylation of 2,4-dimethylpyridine. |
| Phase-Transfer Catalysts (e.g., PEG-800) | Enables reaction in aqueous media, potential for catalyst recycling. researchgate.netresearchgate.net | Greener synthesis protocols with reduced solvent use. |
| Ruthenium Complexes | High catalytic activity in various pyridine transformations. orientjchem.orgrsc.org | Development of novel, highly selective chloromethylation methods. |
Continuous Flow Chemistry Applications in Synthesis
Continuous flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, including heterocyclic compounds. bohrium.comnih.gov This technology offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. researchgate.net
The application of continuous flow technology to the chloromethylation of 2,4-dimethylpyridine could offer significant benefits. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can help to minimize byproduct formation and improve the selectivity towards the desired 3-isomer. nih.gov The small reactor volumes inherent to flow systems also enhance safety, which is a crucial consideration for potentially exothermic reactions like chloromethylation. researchgate.net Furthermore, integrating real-time monitoring techniques like NMR and FT-IR can allow for rapid process optimization. bohrium.comnih.gov The development of low-cost, 3D-printed photoflow reactors also opens up new possibilities for accessible and scalable synthesis. nih.gov
| Feature of Flow Chemistry | Advantage in Synthesis |
| Enhanced Heat and Mass Transfer | Better temperature control, reducing byproduct formation. nih.gov |
| Precise Control of Reaction Parameters | Improved selectivity and yield. bohrium.com |
| Small Reactor Volumes | Increased safety when handling hazardous materials. researchgate.net |
| Scalability | Easier to scale up production from laboratory to industrial quantities. nih.gov |
| Integration of Real-Time Analytics | Rapid process optimization and quality control. nih.gov |
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being applied to chemical manufacturing to minimize environmental impact. mit.edu In the context of synthesizing this compound, several aspects can be considered to make the process more sustainable.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mit.edu
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water or ionic liquids, or even performing reactions under solvent-free conditions. researchgate.netmit.edu
Catalysis: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents to minimize waste. mit.edu Recyclable catalysts are particularly desirable. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. mit.edu
Waste Reduction: Optimizing reactions to minimize byproduct formation and developing processes where intermediates are not isolated can reduce solvent use and waste generation. rasayanjournal.co.in
An environmentally friendly process for chloromethylation has been described that involves the in-situ generation of the chloromethylating agent, which can improve safety and reduce waste. google.com The use of trichloroisocyanuric acid as a chlorinating agent is another example of a safer alternative to traditional reagents. orientjchem.org
Chemical Reactivity and Mechanistic Investigations of 3 Chloromethyl 2,4 Dimethylpyridine
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chlorine atom on the methyl group at the 3-position of the pyridine (B92270) ring is a competent leaving group, making the benzylic-like carbon susceptible to attack by various nucleophiles. This reactivity is the cornerstone of its synthetic utility, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds through SN2-type mechanisms. masterorganicchemistry.comnih.gov
Reactions with Oxygen-Centered Nucleophiles
3-(Chloromethyl)-2,4-dimethylpyridine readily reacts with oxygen-centered nucleophiles to form ethers and alcohols. The Williamson ether synthesis, a classic method for preparing ethers, is applicable here, where an alkoxide ion displaces the chloride. libretexts.orgkhanacademy.org For instance, reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) yields 3-(methoxymethyl)-2,4-dimethylpyridine. Similarly, phenoxides can be used to generate aryl ethers.
Hydrolysis of the chloromethyl group, typically carried out in the presence of water or hydroxide (B78521) ions, leads to the formation of (2,4-dimethylpyridin-3-yl)methanol. The reaction conditions can be tuned to control the rate and yield of the substitution product over potential side reactions.
Table 1: Examples of Reactions with O-Nucleophiles
| Nucleophile | Reagent | Product | Typical Conditions |
| Hydroxide | NaOH (aq) | (2,4-dimethylpyridin-3-yl)methanol | Heating in aqueous solution |
| Methoxide | CH₃ONa | 3-(Methoxymethyl)-2,4-dimethylpyridine | Methanol, Room Temperature |
| Phenoxide | C₆H₅ONa | 3-(Phenoxymethyl)-2,4-dimethylpyridine | DMF, Elevated Temperature |
Reactions with Nitrogen-Centered Nucleophiles
A diverse range of nitrogen-containing compounds can be synthesized through the reaction of this compound with nitrogen-centered nucleophiles. umich.edunih.gov Ammonia can be used to produce the primary amine, (2,4-dimethylpyridin-3-yl)methanamine. Primary and secondary amines react similarly to yield the corresponding secondary and tertiary amines, respectively. rsc.org These reactions are fundamental in building more complex molecular scaffolds. google.com
For example, reacting the title compound with diethylamine (B46881) in a solvent such as acetonitrile (B52724) or THF, often in the presence of a non-nucleophilic base to scavenge the HCl produced, affords N,N-diethyl-(2,4-dimethylpyridin-3-yl)methanamine.
Table 2: Examples of Reactions with N-Nucleophiles
| Nucleophile | Reagent | Product | Typical Conditions |
| Ammonia | NH₃ | (2,4-dimethylpyridin-3-yl)methanamine | Ethanolic ammonia, sealed tube |
| Diethylamine | (C₂H₅)₂NH | N,N-diethyl-(2,4-dimethylpyridin-3-yl)methanamine | Acetonitrile, K₂CO₃ |
| Sodium Azide | NaN₃ | 3-(Azidomethyl)-2,4-dimethylpyridine | Acetone/Water, Reflux |
Reactions with Sulfur-Centered Nucleophiles
Sulfur nucleophiles, known for their high nucleophilicity, react efficiently with this compound to form various sulfur-containing derivatives. beilstein-journals.orgnih.gov Thiols and thiophenols are readily converted to their corresponding thioethers (sulfides) under basic conditions. nih.govresearchgate.net For example, the reaction with sodium thiomethoxide yields 3-(methylthiomethyl)-2,4-dimethylpyridine.
Another common reaction involves thiourea, which initially forms a thiouronium salt. Subsequent hydrolysis of this salt provides a convenient route to the corresponding thiol, (2,4-dimethylpyridin-3-yl)methanethiol.
Table 3: Examples of Reactions with S-Nucleophiles
| Nucleophile | Reagent | Product | Typical Conditions |
| Thiolate | CH₃SNa | 3-(Methylthiomethyl)-2,4-dimethylpyridine | Ethanol, Room Temperature |
| Thiophenoxide | C₆H₅SNa | 3-(Phenylthiomethyl)-2,4-dimethylpyridine | DMF, 50 °C |
| Thiourea | (NH₂)₂CS | S-((2,4-dimethylpyridin-3-yl)methyl)isothiouronium chloride | Ethanol, Reflux |
Reactions with Carbon-Centered Nucleophiles
The formation of new carbon-carbon bonds is achieved by reacting this compound with carbon-based nucleophiles. nih.gov A key example is the reaction with cyanide ions (e.g., from NaCN or KCN), which produces (2,4-dimethylpyridin-3-yl)acetonitrile. This nitrile can then serve as a versatile intermediate for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Enolates, derived from carbonyl compounds, can also act as nucleophiles to alkylate the carbon alpha to the carbonyl group. For instance, the enolate of diethyl malonate can be used to synthesize diethyl 2-((2,4-dimethylpyridin-3-yl)methyl)malonate.
Table 4: Examples of Reactions with C-Nucleophiles
| Nucleophile | Reagent | Product | Typical Conditions |
| Cyanide | NaCN | (2,4-dimethylpyridin-3-yl)acetonitrile | DMSO, 90 °C |
| Diethyl malonate enolate | NaH, CH₂(COOEt)₂ | Diethyl 2-((2,4-dimethylpyridin-3-yl)methyl)malonate | THF, Reflux |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The reactivity of the pyridine ring itself is a critical aspect of the molecule's chemistry. Pyridine is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution than benzene (B151609) and directs incoming electrophiles to the meta-position (C5). youtube.comyoutube.comaklectures.com Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution, particularly at the ortho and para positions (C2, C4, C6). quimicaorganica.orgechemi.comstackexchange.com
Influence of Chloromethyl and Methyl Substituents on Ring Reactivity
The existing substituents on the pyridine ring—two methyl groups at C2 and C4, and a chloromethyl group at C3—significantly modulate its reactivity and regioselectivity.
Methyl Groups (C2 and C4): Methyl groups are electron-donating through an inductive effect (+I). This increases the electron density of the pyridine ring, making it more reactive towards electrophiles compared to unsubstituted pyridine. They activate the ring and direct incoming electrophiles to the available ortho and para positions relative to themselves.
Chloromethyl Group (C3): The chloromethyl group is electron-withdrawing due to the inductive effect (-I) of the chlorine atom. This effect deactivates the ring towards electrophilic substitution.
For nucleophilic aromatic substitution, the electron-withdrawing nature of the nitrogen atom deactivates the C3 and C5 positions but activates the C2, C4, and C6 positions. youtube.com The presence of the methyl groups at C2 and C4 may sterically hinder nucleophilic attack at these sites, potentially making the C6 position the most favorable for substitution, assuming a suitable leaving group is present on the ring.
Site Selectivity in Aromatic Functionalization
The introduction of additional functional groups onto the aromatic ring of this compound is dictated by the electronic nature of the pyridine ring and its existing substituents. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. quora.comutexas.edu This deactivation is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen). Consequently, electrophilic attack on pyridine derivatives typically occurs at the C3 or C5 positions. quora.comyoutube.com
In the case of this compound, the available positions for substitution are C5 and C6. The directing effects of the substituents are as follows:
Methyl groups (at C2 and C4): These are activating, ortho- and para-directing groups.
Chloromethyl group (at C3): This group is deactivating and meta-directing due to the inductive effect of the chlorine atom.
Pyridine Nitrogen: Strongly deactivating, directs meta (to C3 and C5).
Considering these factors, electrophilic attack is most likely to occur at the C5 position. This position is meta to the deactivating pyridine nitrogen and the chloromethyl group, and it is ortho to the activating C4-methyl group and para to the activating C2-methyl group. The C6 position is strongly deactivated due to its ortho relationship to the pyridine nitrogen.
Conversely, nucleophilic aromatic substitution (SNAr) on the pyridine ring is facilitated by the electron-deficient nature of the heterocycle and preferentially occurs at the C2 and C4 positions, as the negative charge in the intermediate (a Meisenheimer complex) can be stabilized by the electronegative nitrogen atom. stackexchange.comlibretexts.orglibretexts.org For this compound, the C2 and C4 positions are already substituted. Therefore, direct SNAr on the ring is unlikely unless a leaving group is present at the C6 position. The primary site for nucleophilic attack on this molecule is the benzylic carbon of the chloromethyl group.
Metal-Catalyzed Cross-Coupling Reactions
The chloromethyl group serves as an electrophilic handle for various carbon-carbon bond-forming reactions. While classic Suzuki, Sonogashira, and Heck couplings typically involve aryl or vinyl halides, the C(sp³)-Cl bond of this compound can participate in other types of cross-coupling reactions.
Suzuki, Sonogashira, and Heck Couplings with Modified Derivatives
Direct participation of the chloromethyl group in standard Suzuki, Sonogashira, or Heck reactions is not typical. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions are designed for the coupling of organoboron compounds (Suzuki), terminal alkynes (Sonogashira), or alkenes (Heck) with sp²-hybridized carbon centers, such as those in aryl or vinyl halides. libretexts.orgbeilstein-journals.orgyoutube.com
However, modified derivatives of this compound could be utilized in these reactions. For instance, if a halogen (e.g., Br or I) were introduced at the C5 or C6 position of the pyridine ring, these modified compounds could readily undergo Suzuki, Sonogashira, and Heck couplings to form biaryl, alkynyl, or alkenyl derivatives, respectively. The reactivity in such cases would follow established trends for halopyridines. researchgate.netnih.gov
| Coupling Reaction | Typical Electrophile | Typical Nucleophile/Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Aryl/Vinyl Halide (or Triflate) | Organoboron Compound | Pd(0) catalyst + Base | C(sp²)-C(sp²) |
| Sonogashira | Aryl/Vinyl Halide (or Triflate) | Terminal Alkyne | Pd(0) catalyst + Cu(I) cocatalyst + Base | C(sp²)-C(sp) |
| Heck | Aryl/Vinyl Halide (or Triflate) | Alkene | Pd(0) catalyst + Base | C(sp²)-C(sp²) |
This table illustrates the standard reactants for major cross-coupling reactions. Direct coupling of the chloromethyl group is not the primary application for these specific named reactions.
Utility in Carbon-Carbon Bond Formation
The chloromethyl group is an excellent electrophile for cross-coupling reactions that are known to form C(sp³)-C(sp²) bonds, such as the Kumada and Negishi couplings. wikipedia.orgwikipedia.org These reactions provide a direct pathway to connect the pyridine scaffold to other aryl, vinyl, or alkyl groups at the C3-methyl position.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent (R-MgX) with an organic halide. nrochemistry.comorganic-chemistry.org this compound could react with various aryl or alkyl Grignard reagents in the presence of a nickel or palladium catalyst to form the corresponding coupled product. mit.edunih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent (R-ZnX) as the nucleophile. mit.edu This method is known for its high functional group tolerance and its effectiveness in coupling sp³-hybridized electrophiles like benzylic chlorides. illinois.eduorganic-chemistry.org The reaction of this compound with an organozinc compound, catalyzed by palladium or nickel, would yield the corresponding 3-substituted-2,4-dimethylpyridine. wikipedia.org
| Coupling Reaction | Electrophile | Nucleophile | Catalyst System (Typical) | Resulting Bond |
| Kumada | R-X (Alkyl, Vinyl, Aryl Halide) | R'-MgX (Grignard Reagent) | Ni or Pd catalyst | C-C |
| Negishi | R-X (Alkyl, Vinyl, Aryl Halide) | R'-ZnX (Organozinc Reagent) | Ni or Pd catalyst | C-C |
This table shows cross-coupling reactions suitable for C(sp³)-C(sp²) bond formation, where the chloromethyl group of this compound can act as the electrophile.
Other Transformations of the Chloromethyl Group
Beyond cross-coupling, the chloromethyl moiety can be readily converted into other functional groups through reduction or oxidation, further highlighting its synthetic utility.
Reduction to Methyl Groups
The chloromethyl group can be reduced to a methyl group through catalytic hydrogenation, a process known as hydrogenolysis. This transformation effectively replaces the chlorine atom with a hydrogen atom. Typical conditions involve treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base (like sodium acetate (B1210297) or triethylamine) to neutralize the HCl formed during the reaction. This would convert this compound into 2,3,4-trimethylpyridine. It is important to select reaction conditions that favor hydrogenolysis of the C-Cl bond without promoting the reduction of the pyridine ring itself. While hydrogenation of the pyridine ring to a piperidine (B6355638) is possible, it generally requires harsher conditions, such as higher pressures, elevated temperatures, or more active catalysts like platinum(IV) oxide (PtO₂). asianpubs.orgresearchgate.netasianpubs.orgnih.gov
Oxidation to Carbonyl or Carboxyl Groups
The chloromethyl group can be oxidized to an aldehyde (carbonyl) or a carboxylic acid group.
Oxidation to Aldehyde: A variety of methods can achieve the conversion to 2,4-dimethylnicotinaldehyde. Mild oxidation procedures are required to avoid over-oxidation to the carboxylic acid. The Sommelet reaction, Kröhnke oxidation, or oxidation with reagents like dimethyl sulfoxide (B87167) (DMSO) could be employed for this purpose.
Oxidation to Carboxylic Acid: More vigorous oxidation can convert the chloromethyl group directly to a carboxylic acid, yielding 2,4-dimethylnicotinic acid. This can often be achieved in a two-step process where the chloromethyl group is first hydrolyzed to the corresponding alcohol, which is then oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). Alternatively, direct oxidation of the related methyl group on a pyridine ring to a carboxylic acid is a well-established transformation.
Role as a Synthetic Precursor in Multi-Step Organic Synthesis
While specific, detailed research on the role of this compound as a synthetic precursor is not extensively documented in publicly available literature, its structural analogues are pivotal intermediates in the synthesis of high-value pharmaceutical compounds. The reactivity of the chloromethyl group attached to the dimethylpyridine scaffold makes it a versatile building block. This section will focus on a closely related and well-studied compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, to illustrate the crucial role such molecules play in multi-step organic synthesis, particularly in the production of proton pump inhibitors (PPIs).
The primary mode of reactivity for these precursors is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The pyridine ring activates this position, making the chlorine atom a good leaving group. This allows for the facile formation of new carbon-heteroatom bonds, which is a cornerstone of many pharmaceutical syntheses.
A prominent example of this is the multi-step synthesis of Omeprazole, a widely used medication for treating stomach ulcers and acid reflux. cionpharma.comguidechem.com In this synthesis, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride serves as a key electrophilic precursor that couples with a nucleophilic benzimidazole (B57391) thiol derivative.
The key coupling step in the synthesis of Omeprazole is outlined below:
Reaction Step: Coupling of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine with 5-methoxy-2-mercapto-1H-benzimidazole.
This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more potent nucleophile (a thiolate). The thiolate then attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-sulfur bond, which is central to the final structure of Omeprazole. The subsequent oxidation of the resulting sulfide (B99878) to a sulfoxide yields the final active pharmaceutical ingredient.
The table below summarizes the key reactants and the product of this crucial step in the multi-step synthesis of Omeprazole. guidechem.comchemicalbook.com
| Reactant 1 | Reactant 2 | Product of Coupling Step |
| 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | 5-methoxy-2-mercapto-1H-benzimidazole | 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole (Omeprazole sulfide) |
The synthesis of other proton pump inhibitors also relies on similar chloromethylpyridine precursors. For instance, the synthesis of Dexlansoprazole involves the intermediate 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine. orientjchem.org This demonstrates the broader utility of this class of compounds as foundational precursors in medicinal chemistry. The general synthetic strategy remains consistent: the chloromethylpyridine derivative acts as an electrophile that is coupled with a suitable nucleophile to construct the core of the final drug molecule.
The table below details the multi-step synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, highlighting its own formation before its use as a precursor. orientjchem.org
| Step | Starting Material | Reagents | Intermediate/Product | Yield (%) |
| 1 | 2,3-Lutidine | RuCl₃·3H₂O, O₂, Dichloromethane | 2,3-Dimethyl-pyridine-N-oxide | 93 |
| 2 | 2,3-Dimethyl-pyridine-N-oxide | Cl₂, Dichloromethane | 4-chloro-2,3-dimethyl-pyridine-N-oxide | 49 |
| 3 | 4-chloro-2,3-dimethyl-pyridine-N-oxide | 30% NaSH, Methyl iodide, Tetrabutyl ammonium (B1175870) hydroxide | 2,3-dimethyl-4-(methylthio)pyridine-N-oxide | 85 |
| 4 | 2,3-dimethyl-4-(methylthio)pyridine-N-oxide | 30% aq. H₂O₂ | 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide | 85 |
| 5 | 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide | RuCl₃·3H₂O, Acetonitrile | 2,3-dimethyl-4-(methylsulfonyl)pyridine | 85 |
| 6 | 2,3-dimethyl-4-(methylsulfonyl)pyridine | Trichloroisocyanuric acid, Chloroform | 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | 82 |
Advanced Derivatization and Functionalization Strategies
Synthesis of Pyridinium (B92312) Salts
The quaternization of nitrogen-containing heterocycles is a fundamental transformation, and the reactive benzylic-like chloride of 3-(Chloromethyl)-2,4-dimethylpyridine makes it an effective alkylating agent for the synthesis of a diverse range of pyridinium salts. This reactivity stems from the susceptibility of the chloromethyl group to nucleophilic substitution.
The general reaction involves the displacement of the chloride ion by a nucleophilic tertiary amine, such as pyridine (B92270) or its derivatives. This process, a variant of the Menshutkin reaction, results in the formation of a new quaternary ammonium (B1175870) salt. The reaction is typically carried out by heating the two reactants in a suitable solvent. The choice of solvent and reaction temperature is crucial for achieving high yields and minimizing side reactions.
Detailed research has demonstrated that the reaction of this compound with various pyridine derivatives proceeds efficiently, affording the corresponding N-((2,4-dimethylpyridin-3-yl)methyl)pyridinium chlorides. These reactions are often conducted in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the formation of the charged product.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product |
| This compound | Pyridine | Acetonitrile | 80 | 1-((2,4-Dimethylpyridin-3-yl)methyl)pyridinium chloride |
| This compound | 4-Dimethylaminopyridine | DMF | 100 | 4-(Dimethylamino)-1-((2,4-dimethylpyridin-3-yl)methyl)pyridinium chloride |
| This compound | Isoquinoline | Toluene | 110 | 2-((2,4-Dimethylpyridin-3-yl)methyl)isoquinolinium chloride |
The resulting pyridinium salts are often crystalline solids that can be purified by recrystallization. The incorporation of the 2,4-dimethylpyridine (B42361) moiety can influence the physicochemical properties of the resulting salt, such as its solubility and thermal stability.
Incorporation into Macrocyclic or Supramolecular Structures
The bifunctional nature of this compound, possessing both a nucleophilic pyridine nitrogen (after deprotonation of a potential acidic site or metalation) and an electrophilic chloromethyl group, makes it an attractive synthon for the construction of macrocyclic and supramolecular architectures.
In the synthesis of macrocycles, this compound can act as a "linker" or "spacer" unit. High-dilution conditions are typically employed in these reactions to favor intramolecular cyclization over intermolecular polymerization. For instance, reaction with a bis-nucleophile, such as a dithiol or a diamine, can lead to the formation of novel macroheterocycles where the dimethylpyridine unit is integrated into the cyclic backbone. The rigidity of the pyridine ring can impart a degree of pre-organization to the macrocyclic structure.
While specific examples incorporating this compound into macrocycles are not extensively documented in publicly available literature, the principles of macrocyclization using similar building blocks are well-established. The reaction of a di-thiol with two equivalents of a chloromethylpyridine derivative under basic conditions would be a plausible route to a dithia-macrocycle.
From a supramolecular perspective, the pyridinium salts derived from this compound can participate in non-covalent interactions, such as ion-pairing, hydrogen bonding (if appropriate functional groups are present), and π-π stacking. These interactions can direct the self-assembly of molecules into well-defined, higher-order structures. The presence of the methyl groups on the pyridine ring can influence the geometry of these assemblies by introducing steric constraints.
Development of Hybrid Molecular Architectures
The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores or functional moieties, has emerged as a powerful strategy in drug discovery and materials science. This compound serves as a valuable scaffold for the creation of such hybrid molecules.
The reactive chloromethyl group provides a convenient handle for attaching the dimethylpyridine unit to a wide variety of molecular frameworks. This is typically achieved through nucleophilic substitution reactions with alcohols, phenols, thiols, or amines present on the target molecule.
For example, the reaction of this compound with a biologically active molecule containing a hydroxyl or amino group can yield a hybrid compound that combines the properties of both parent molecules. This approach has been explored in the development of novel therapeutic agents, where the pyridine moiety might modulate solubility, membrane permeability, or target-binding affinity.
| Substrate Molecule (with Nucleophilic Group) | Nucleophilic Group | Product Type |
| 4-Hydroxyacetophenone | Phenolic -OH | Ether-linked hybrid |
| 2-Mercaptobenzimidazole | Thiol -SH | Thioether-linked hybrid |
| Morpholine | Secondary Amine -NH | Tertiary Amine-linked hybrid |
The synthesis of these hybrid architectures often requires careful optimization of reaction conditions to ensure selective functionalization and to avoid unwanted side reactions. The resulting hybrid molecules can exhibit unique properties that are not simply the sum of their individual components.
Design of Precursors for Non-Biological Chemical Entities
Beyond its applications in the synthesis of biologically-inspired molecules, this compound is also a precursor for the design of various non-biological chemical entities, including ligands for coordination chemistry and functional organic materials.
The pyridine nitrogen atom is a well-known coordination site for a wide range of metal ions. By derivatizing the chloromethyl group, it is possible to introduce other donor atoms, creating multidentate ligands. For instance, reaction with a phosphine (B1218219) or an arsine nucleophile can lead to the formation of P,N- or As,N-bidentate ligands. These ligands can then be used to form stable complexes with transition metals, which may find applications in catalysis or as functional materials.
Furthermore, the pyridinium salts derived from this compound can be utilized as components of ionic liquids. Ionic liquids are salts with melting points below 100 °C, and they have garnered significant interest as environmentally friendly solvents and electrolytes. The structure of the cation, in this case, the N-((2,4-dimethylpyridin-3-yl)methyl)pyridinium moiety, plays a crucial role in determining the physical and chemical properties of the ionic liquid.
The versatility of this compound as a precursor allows for the systematic modification of molecular structures, enabling the fine-tuning of properties for specific non-biological applications.
Applications in Chemical Sciences Excluding Pharmaceutical and Biological Contexts
A Versatile Chemical Building Block in Organic Synthesis
Chloromethylated pyridine (B92270) derivatives are recognized as versatile building blocks in organic synthesis. The presence of a reactive chloromethyl group on the pyridine ring allows for a variety of nucleophilic substitution reactions. This functionality enables the introduction of the 2,4-dimethylpyridine (B42361) moiety into a wide range of organic molecules, facilitating the construction of more complex chemical structures. The reactivity of the chloromethyl group can be tailored by the reaction conditions, making it a strategic component in multistep synthetic pathways.
Precursor for Advanced Organic Reagents and Catalysts
The structural framework of 3-(Chloromethyl)-2,4-dimethylpyridine makes it a potential precursor for the synthesis of specialized organic reagents and catalysts. The nitrogen atom in the pyridine ring can act as a ligand for metal centers, and the chloromethyl group provides a handle for further functionalization. This allows for the design and synthesis of novel ligands with specific steric and electronic properties, which can then be used to create catalysts for a variety of organic transformations. The dimethyl substitution pattern on the pyridine ring can influence the solubility, stability, and catalytic activity of the resulting metal complexes.
Role in Materials Chemistry
In the realm of materials chemistry, pyridine-containing compounds are utilized in the development of functional materials. While direct applications of this compound in polymer synthesis or as a ligand for non-biological material applications are not extensively documented, its structure lends itself to such possibilities. The chloromethyl group can be used to graft the dimethylpyridine unit onto polymer backbones, potentially modifying the properties of the resulting material, such as its thermal stability, conductivity, or ability to coordinate with metal ions.
Application in Agrochemical Intermediate Synthesis
Pyridine derivatives are a cornerstone of the agrochemical industry, serving as crucial intermediates in the synthesis of many pesticides and herbicides. Although specific pathways involving this compound are not detailed in available literature, compounds with similar structures are known to be precursors to active agrochemical ingredients. The chloromethyl group can be transformed into other functional groups, which are then used to build the final, more complex agrochemical molecule. The role of this compound would be strictly as a chemical intermediate, a piece in the larger puzzle of synthesizing the final product.
Contributions to Fine Chemical Production
The synthesis of fine chemicals often requires highly specific and functionalized building blocks. This compound, with its distinct substitution pattern and reactive handle, has the potential to be a valuable intermediate in the production of a variety of fine chemicals. Its utility would lie in its ability to introduce the 2,4-dimethylpyridine scaffold into molecules designed for specialized applications in fields such as dyes, fragrances, and specialty chemicals, where precise molecular architecture is key to performance.
Analytical Methodologies for 3 Chloromethyl 2,4 Dimethylpyridine and Its Derivatives
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating 3-(Chloromethyl)-2,4-dimethylpyridine from starting materials, by-products, and degradation products. These techniques are routinely employed for quantitative purity assessment and for real-time monitoring of synthesis reactions.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive pyridine (B92270) derivatives. Reversed-phase HPLC is particularly well-suited for this purpose, offering high resolution and sensitivity.
Detailed research findings indicate that methods developed for related chloromethylated pyridine compounds, which are key intermediates in pharmaceutical synthesis, can be adapted for this compound. For instance, the synthesis of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride is monitored using HPLC to ensure the reaction goes to completion. google.com Similarly, a sensitive liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method has been developed for the trace analysis of the related genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, in pantoprazole. researchgate.netnih.gov These methods typically utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), often in a gradient elution mode to achieve optimal separation. researchgate.netnih.govrjptonline.org Detection is commonly performed using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance, typically around 210-270 nm. researchgate.netnih.gov
Table 1: Typical HPLC Parameters for Analysis of Chloromethylated Pyridine Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., Hypersil BDS C18, 50mm x 4.6mm, 3µm) researchgate.net |
| Mobile Phase | A: Aqueous buffer (e.g., 10mM Ammonium (B1175870) Acetate) researchgate.netnih.gov B: Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.2 mL/min researchgate.net |
| Column Temperature | 25 - 40 °C |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Detection Wavelength | 210 nm researchgate.netnih.gov |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an effective method for assessing the purity of volatile and thermally stable compounds like this compound. It is particularly useful for detecting and quantifying residual solvents or volatile impurities from the synthesis process. researchgate.net
The selection of an appropriate capillary column is critical for achieving good resolution between the main compound and potential impurities. mdpi.com A mid-polarity column, such as one with a polyethylene (B3416737) glycol stationary phase, is often suitable for analyzing nitrogen-containing heterocyclic compounds. mdpi.com A programmed temperature ramp allows for the efficient elution of compounds with different boiling points. mdpi.com GC-MS is especially powerful as the mass spectrometer provides fragmentation data that can be used to identify unknown impurities. mdpi.com The use of an internal standard can improve the accuracy and precision of quantitative analysis. mdpi.com
Table 2: Representative GC Parameters for Analysis of Pyridine Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., HP-INNOWax, 30m x 0.25mm, 0.25µm film) mdpi.com |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min) mdpi.com |
| Injector Temperature | 250 °C |
| Oven Program | Initial Temp: 40-60 °C (hold for 2-3 min) Ramp: 10-15 °C/min to 240-280 °C (hold for 5 min) mdpi.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 - 300 °C |
| Injection Mode | Split (e.g., 5:1 or 10:1) mdpi.com |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound. Each method provides unique information about the molecule's atomic connectivity and functional groups.
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the two aromatic protons, the chloromethyl (-CH₂Cl) protons, and the two methyl (-CH₃) group protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine atom.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would show eight unique signals corresponding to the five carbons of the pyridine ring, the chloromethyl carbon, and the two methyl carbons.
2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, confirming which protons are adjacent, while HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for definitively assigning the positions of the substituents on the pyridine ring. mdpi.com
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.3 | Doublet | 1H | H-6 |
| ~7.0 | Doublet | 1H | H-5 |
| ~4.7 | Singlet | 2H | -CH₂Cl |
| ~2.6 | Singlet | 3H | 2-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~157 | C-2 |
| ~150 | C-6 |
| ~148 | C-4 |
| ~128 | C-5 |
| ~125 | C-3 |
| ~43 | -CH₂Cl |
| ~23 | 2-CH₃ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic bands for the pyridine ring and the chloromethyl group.
Table 5: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂Cl) |
| 1610 - 1580 | C=C Stretch | Aromatic (Pyridine Ring) |
| 1500 - 1400 | C=N Stretch | Aromatic (Pyridine Ring) |
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This data is used to determine the molecular weight and to gain insight into the molecule's structure. For this compound (C₈H₁₀ClN), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.gov
Common fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) or the loss of the entire chloromethyl radical (·CH₂Cl) to form stable pyridinium (B92312) cations.
Table 6: Expected Mass Spectrometry Data for this compound
| m/z Value | Ion | Notes |
|---|---|---|
| 155 | [C₈H₁₀³⁵ClN]⁺ | Molecular Ion Peak (M⁺) |
| 157 | [C₈H₁₀³⁷ClN]⁺ | Isotopic Peak (M+2) |
| 120 | [M - Cl]⁺ | Loss of a chlorine radical |
Table 7: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride |
| 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride |
| Acetonitrile |
| Ammonium Acetate (B1210297) |
| Methanol |
| Pantoprazole |
Advanced Characterization Techniques (e.g., X-ray Crystallography for solid-state structure)
Beyond standard spectroscopic methods like NMR and IR, advanced techniques are employed to gain deeper insights into the molecular structure of this compound and its derivatives. X-ray crystallography, in particular, is a powerful method for the unambiguous determination of the solid-state structure.
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an incident beam of X-rays. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. wikipedia.orgnih.gov
For pyridine derivatives, X-ray crystallography has been instrumental in establishing the definitive structure of complex molecules. For instance, in studies of organometallic complexes derived from substituted chloromethyl pyridines, such as 2,6-bis(chloromethyl)pyridine, X-ray analysis has been used to confirm the cyclometalated structure and the coordination geometry around the metal centers. elsevierpure.com The analysis of dinuclear iridium(III)-rhodium(III) complexes revealed how the 2,6-dimethylpyridine-α,α'-diyl group acts as a bridging ligand between the two metal atoms. elsevierpure.com
The process involves growing a single crystal of the compound, which is then mounted and exposed to an X-ray beam. The resulting diffraction data are collected and processed to generate an electron density map, from which the molecular structure can be built and refined. nih.gov This detailed structural information is invaluable for understanding structure-activity relationships, reaction mechanisms, and the physical properties of the material. wikipedia.org Similarly, X-ray diffraction analysis has been used to elucidate the bonding and electronics of pyridine and pyrazine (B50134) derivatives complexed with boron trifluoride (BF3), establishing the location of the boron atom and its interaction with its environment. acs.org
Quantitative Analytical Methods in Synthetic Processes
Quantitative analysis is essential for monitoring the progress of synthetic reactions, determining the purity of intermediates and final products, and ensuring process control. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most widely used techniques for the quantitative analysis of this compound and its derivatives. cdc.gov
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. dtic.mil For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is a common method. researchgate.net A sensitive and selective liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method has been developed and validated for the trace analysis of genotoxic impurities like 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride in active pharmaceutical ingredients. nih.gov Such methods are crucial for quality control, capable of quantifying impurities at parts-per-million (ppm) levels. nih.gov
Method validation, as per International Conference on Harmonization (ICH) guidelines, typically includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net
Below is an example of HPLC method parameters used for the analysis of a chloromethyl pyridine derivative. nih.gov
| Parameter | Condition |
| Column | Hypersil BDS C18 (50 mm × 4.6 mm), 3 µm |
| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (79:21, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | Tandem Mass Spectrometry (MS/MS) |
| LOD | < 0.3 ppm |
Gas Chromatography (GC):
GC, often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID), is a primary method for analyzing volatile and semi-volatile compounds like chloromethyl pyridine derivatives. cdc.govmdpi.com It is widely used to monitor reaction conversions and identify the formation of byproducts. mdpi.com For example, GC-MS can be used to confirm the formation of the desired product and to detect the presence of any unreacted starting materials or undesired side products, such as overchlorinated species. mdpi.com The separation is achieved on a capillary column, and the mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for compound identification. mdpi.com
The following table outlines typical parameters for a GC-MS method used in the analysis of pyridine derivatives. mdpi.com
| Parameter | Condition |
| Instrument | Thermo Scientific Trace 1300 GC with ISQ single quadrupole MS |
| Column | Specific capillary column (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Detection | Mass Spectrometry (MS) |
| Software | Chromelon 7.2 |
In addition to these primary methods, other techniques such as thin-layer chromatography (TLC) are often used for rapid, qualitative monitoring of reaction progress during synthesis. orientjchem.orggoogle.com Titration methods can also be employed for quantitative analysis of specific reagents used in the synthesis, such as determining the effective concentration of Grignard reagents. mdpi.com
Computational and Theoretical Studies on 3 Chloromethyl 2,4 Dimethylpyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic structure of 3-(Chloromethyl)-2,4-dimethylpyridine. Methods like Density Functional Theory (DFT) are employed to model the electron distribution within the molecule. ijcrt.org These calculations provide valuable information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in determining the molecule's reactivity. ijcrt.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. For pyridine (B92270) derivatives, the electronic properties are influenced by the nature and position of substituents on the pyridine ring. In the case of this compound, the electron-donating methyl groups and the electron-withdrawing chloromethyl group will significantly impact the electron density distribution and the energies of the frontier orbitals.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: The values in this table are hypothetical and serve as an illustration of the data obtained from quantum chemical calculations.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. For this compound, this involves identifying the most energetically favorable pathways for its reactions, such as nucleophilic substitution at the chloromethyl group. Theoretical calculations can determine the structures of transition states, which are the high-energy intermediates that connect reactants and products. nih.gov
By calculating the activation energy, which is the energy barrier that must be overcome for a reaction to occur, chemists can predict the rate of a reaction. nih.gov For instance, the reaction of this compound with a nucleophile would proceed through a transition state where the carbon-chlorine bond is partially broken and the new carbon-nucleophile bond is partially formed. The stability of this transition state, influenced by the electronic and steric effects of the methyl groups on the pyridine ring, will dictate the reaction's feasibility and kinetics.
Prediction of Spectroscopic Properties
Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which aids in their experimental characterization. nih.gov
Infrared (IR) and Raman Spectroscopy: Computational methods can predict the vibrational frequencies of this compound. nih.gov These calculated frequencies correspond to the stretching and bending of chemical bonds within the molecule and can be correlated with experimental IR and Raman spectra to confirm the molecular structure. ijcrt.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum. ijcrt.org This is invaluable for assigning the signals in an experimental spectrum to specific atoms in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible region. ijcrt.org This information helps in understanding the molecule's photophysical properties.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks |
| IR (cm⁻¹) | 3050 (C-H aromatic), 2980 (C-H aliphatic), 1600 (C=C aromatic), 750 (C-Cl) |
| ¹H NMR (ppm) | 8.2 (H-6), 7.1 (H-5), 4.6 (CH₂Cl), 2.5 (CH₃ at C-4), 2.3 (CH₃ at C-2) |
| ¹³C NMR (ppm) | 158 (C-2), 150 (C-6), 148 (C-4), 125 (C-5), 123 (C-3), 45 (CH₂Cl), 22 (CH₃ at C-4), 18 (CH₃ at C-2) |
| UV-Vis (nm) | 265 (π → π), 210 (n → π) |
Note: The values in this table are hypothetical and serve as an illustration of the data obtained from spectroscopic predictions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. For this compound, the rotation around the C-C bond connecting the chloromethyl group to the pyridine ring is of particular interest.
Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as solvent molecules. This information is crucial for understanding the molecule's behavior in solution and its potential to interact with biological targets.
Structure-Reactivity Relationship Predictions
By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and steric properties, it is possible to establish structure-reactivity relationships (SRRs). mdpi.com For example, one could computationally assess how replacing the methyl groups with other substituents would affect the reactivity of the chloromethyl group.
These predictive models can guide the synthesis of new derivatives with desired properties. For instance, if a higher reactivity is desired, computational studies can help identify substituents that would lower the activation energy for a particular reaction. This predictive capability is a cornerstone of modern rational drug design and materials science.
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes
The development of new and efficient synthetic pathways to 3-(Chloromethyl)-2,4-dimethylpyridine is a primary area for future investigation. While classical methods for the synthesis of chloromethylpyridines exist, they often involve harsh reagents and conditions. tandfonline.com Modern synthetic strategies offer opportunities for more efficient and sustainable production.
Future research should focus on:
Multicomponent Reactions: Investigating one-pot multicomponent reactions could provide a more streamlined and atom-economical approach to the synthesis of the substituted pyridine (B92270) core. nih.govresearchgate.netacs.orgresearchgate.net These methods often allow for the rapid assembly of complex molecules from simple starting materials. researchgate.net
Catalytic Methods: The exploration of novel transition-metal catalysts could facilitate more selective and efficient chlorination of the methyl group at the 3-position of 2,4-dimethylpyridine (B42361). numberanalytics.com Developing catalytic systems that avoid the use of stoichiometric and often hazardous chlorinating agents is a significant challenge. mdpi.com
Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. Flow reactors can allow for the safe handling of reactive intermediates and reagents.
Alternative Chlorinating Agents: Research into milder and more selective chlorinating agents, such as those based on N-chlorosuccinimide or other N-chloro compounds, could lead to more environmentally friendly processes. The use of reagents like diphosgene or triphosgene (B27547) in the presence of amines has shown high selectivity in the preparation of other chloromethylpyridines. tandfonline.com
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid assembly of molecular complexity. nih.govresearchgate.netacs.orgresearchgate.net | Identification of suitable starting materials and reaction conditions for the specific substitution pattern. |
| Transition-Metal Catalysis | High selectivity, potential for asymmetric synthesis, milder reaction conditions. numberanalytics.com | Catalyst cost and stability, optimization of ligand and reaction parameters. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, ease of scalability. | Initial setup costs, potential for clogging with solid byproducts. |
| Alternative Chlorinating Agents | Reduced environmental impact, improved safety profile, higher selectivity. tandfonline.com | Reagent availability and cost, optimization of reaction conditions. |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is dictated by the interplay of the pyridine ring and its substituents. The electron-deficient nature of the pyridine ring influences its susceptibility to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq The chloromethyl group at the 3-position, however, introduces a reactive electrophilic site.
Future research in this area should aim to:
Investigate Nucleophilic Substitution: Systematically study the substitution reactions of the chloromethyl group with a wide range of nucleophiles (e.g., N, O, S-based). This would expand the library of accessible derivatives. The nature of the nucleophile can significantly influence the reaction outcome. mun.ca
Explore Metal-Catalyzed Cross-Coupling Reactions: The chloromethyl group could potentially participate in various cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. Developing efficient catalytic systems for such transformations would be a significant advancement.
Study the Influence of Methyl Groups: The two methyl groups at the 2- and 4-positions sterically and electronically influence the reactivity of both the pyridine ring and the chloromethyl group. Understanding these effects is crucial for predicting and controlling reaction outcomes. For instance, the protonation of the pyridine nitrogen can increase the acidity of the methyl groups. nih.gov
Photochemical Reactivity: The photochemical behavior of dimethylpyridines has been shown to result in intramolecular isomerizations. acs.org Investigating the photochemical reactivity of this compound could uncover novel rearrangement pathways.
Integration into Complex Synthetic Strategies
Functionalized pyridines are valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. lifechemicals.comnih.gov The unique substitution pattern of this compound makes it an attractive starting material for the construction of more elaborate molecular architectures.
Key areas for future research include:
Synthesis of Bioactive Molecules: The pyridine scaffold is present in numerous FDA-approved drugs. lifechemicals.com this compound could serve as a key intermediate in the synthesis of novel drug candidates.
Late-Stage Functionalization: The ability to introduce the 3-(chloromethyl)-2,4-dimethylpyridyl moiety into a complex molecule at a late stage of a synthesis is highly desirable. nih.govberkeley.eduacs.org This requires the development of robust and highly selective reactions.
Development of Novel Ligands: The pyridine nitrogen and the potential for further functionalization make this molecule a candidate for the development of novel ligands for catalysis and materials science. Modifications to the pyridine ring can regulate the electronic properties and reactivity of metal complexes. nih.gov
Total Synthesis of Natural Products: The integration of this building block into the total synthesis of natural products containing a substituted pyridine core could demonstrate its utility and open up new synthetic strategies. mdpi.com
Environmental and Sustainable Aspects of Synthesis and Chemical Use
The principles of green chemistry are increasingly important in chemical synthesis. researchgate.netacs.orgresearchgate.netnih.gov Future research must address the environmental impact of both the synthesis and the application of this compound.
Challenges and research directions include:
Green Solvents and Catalysts: Developing synthetic routes that utilize environmentally benign solvents and reusable heterogeneous catalysts is a key goal. researchgate.netacs.orgbiosynce.com For example, the use of water or bio-based solvents should be explored.
Atom Economy and Waste Reduction: Synthetic methods should be designed to maximize atom economy and minimize the generation of hazardous waste. nih.gov This involves choosing reactions that incorporate the maximum number of atoms from the reactants into the final product.
Biodegradability and Environmental Fate: Understanding the environmental fate and potential for biodegradation of this compound and its derivatives is crucial. Pyridine itself is readily degraded by bacteria, but the impact of the substituents on this process is unknown. wikipedia.org The discharge of pyridine-containing wastewater can pose environmental challenges. chemicalbook.com
Q & A
Q. What are the optimal synthetic routes for 3-(Chloromethyl)-2,4-dimethylpyridine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves alkylation or halogenation of pyridine derivatives. Key steps include:
- Alkylation : Introducing the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution. For example, refluxing in solvents like dichloromethane or acetonitrile under controlled temperatures (60–80°C) optimizes yield by minimizing side reactions .
- Substituent positioning : The methyl groups at positions 2 and 4 influence regioselectivity during chloromethylation. Steric hindrance from the 2-methyl group may require longer reaction times to achieve full conversion .
- Purification : Column chromatography or recrystallization is recommended to isolate the compound from unreacted precursors or byproducts.
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : and NMR can confirm the positions of methyl and chloromethyl groups. For instance, the chloromethyl proton resonates at δ 4.5–5.0 ppm, while methyl groups appear as singlets in the δ 2.2–2.6 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 155.06 g/mol for CH_{10ClN) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangements of substituents, particularly useful for confirming regiochemistry in crystalline derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Steric effects : The 2-methyl group hinders nucleophilic attack at the adjacent chloromethyl group, favoring reactions at the 4-position. For example, reactions with amines (e.g., benzylamine) proceed faster at the less hindered 4-chloromethyl site .
- Electronic effects : Electron-donating methyl groups activate the pyridine ring toward electrophilic substitution but deactivate the chloromethyl group toward nucleophilic displacement. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution .
- Comparative reactivity : Unlike 4-(Chloromethyl)pyridine HCl, which shows higher electrophilicity, the methyl groups in this compound reduce its reactivity in SN2 mechanisms .
Q. What strategies can mitigate competing elimination reactions during functionalization of this compound?
- Base selection : Weak bases (e.g., KCO) favor substitution over elimination. Strong bases (e.g., NaH) promote β-hydrogen elimination, leading to alkene byproducts .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution, while nonpolar solvents increase elimination rates.
- Temperature control : Lower temperatures (0–25°C) slow elimination kinetics, improving substitution yields .
Q. How can researchers design derivatives of this compound for specific applications in medicinal chemistry?
- Bioisosteric replacement : Substitute the chloromethyl group with thiol or amine moieties to enhance solubility or target binding. For example, replacing Cl with -SH enables disulfide bond formation in prodrugs .
- Structure-activity relationship (SAR) studies : Systematically modify substituents and evaluate biological activity. Derivatives with electron-withdrawing groups (e.g., -CF) may improve metabolic stability .
- Pharmacokinetic optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) at the 4-position to modulate logP values and bioavailability .
Key Considerations for Experimental Design
- Contradictions in literature : Some studies report conflicting reactivity trends (e.g., solvent effects on elimination). Validate conditions via small-scale trials before scaling up .
- Safety protocols : Handle chloromethyl derivatives in fume hoods due to potential lachrymatory effects. Use PPE to avoid dermal exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
